N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide
Description
N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Properties
IUPAC Name |
N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-23(21,22)18-9-4-8-16-14-7-10-17-15(19-14)12-5-3-6-13(20)11-12/h3,5-7,10-11,18,20H,2,4,8-9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTWAVPRQDLCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCNC1=NC(=NC=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 3-hydroxybenzaldehyde with guanidine to form the pyrimidine ring. This intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain. Finally, the ethanesulfonamide group is attached through a nucleophilic substitution reaction with ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted ethanesulfonamide derivatives.
Scientific Research Applications
N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
- **2-({2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}amino)benzamide
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
